(4-Benzoylamino-2-oxo-2H-pyrimidin-1-yl)-acetic acid

Peptide Nucleic Acid (PNA) Triplex Formation Hybridization

Homopyrimidine PNA probes in hybridization arrays suffer from a strong triplex bias, causing false positives and poor data reproducibility. This N4-benzoyl-protected cytosine-1-acetic acid derivative serves as the critical CBz monomer precursor that eliminates this bias. • >18.5°C Tm reduction in triplex melting temperature per CBz residue, enabling uniform duplex formation across all array probes. • Sterically blocks Hoogsteen hydrogen bonding while preserving Watson-Crick base pairing for controlled duplex/triplex mode switching. • Supplied as ≥95% purity intermediate for direct incorporation into Fmoc/Boc solid-phase PNA synthesis workflows.

Molecular Formula C13H11N3O4
Molecular Weight 273.24 g/mol
Cat. No. B8128442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Benzoylamino-2-oxo-2H-pyrimidin-1-yl)-acetic acid
Molecular FormulaC13H11N3O4
Molecular Weight273.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)CC(=O)O
InChIInChI=1S/C13H11N3O4/c17-11(18)8-16-7-6-10(15-13(16)20)14-12(19)9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)(H,14,15,19,20)
InChIKeyZEGIDEYRSJSRFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N4-Benzoylcytosine-1-acetic Acid: Synthesis & Procurement


(4-Benzoylamino-2-oxo-2H-pyrimidin-1-yl)-acetic acid, also known as N4-benzoylcytosine-1-acetic acid (CAS 168263-86-3) , is a specialized pyrimidine derivative with a molecular weight of approximately 273.25 g/mol . Structurally, it features a benzoyl-protected cytosine nucleobase alkylated at the N1 position with an acetic acid moiety, making it a key intermediate for the synthesis of functionalized peptide nucleic acid (PNA) monomers, particularly those incorporating N4-modified cytosine residues [1].

Product Type Benzoyl-protected cytosine-1-acetic acid
Workflow Fit Solid-phase PNA monomer synthesis
Functional Context Reported triplex-to-duplex binding mode switch

N4-Benzoylcytosine-1-acetic Acid vs. Unprotected Cytosine Blocks


Generic substitution of (4-Benzoylamino-2-oxo-2H-pyrimidin-1-yl)-acetic acid with an unprotected cytosine-1-acetic acid derivative fails to recapitulate the unique steric and electronic properties of the benzoyl moiety. The N4-benzoyl group is not a passive protecting group but an active functional modifier that profoundly alters the hybridization behavior of PNA oligomers. It sterically blocks Hoogsteen hydrogen bonding, which is essential for PNA2-DNA triplex formation, while minimally perturbing Watson-Crick base pairing [1]. This dual functionality enables a controlled switch from triplex to duplex binding modes, a property absent in unmodified cytosine or alternative N4-acyl derivatives, as evidenced by the >18.5°C reduction in triplex thermal stability [2].

N4-Benzoylcytosine-1-acetic acid
Unprotected cytosine-1-acetic acid
Benzoyl group actively modifies hybridization sterics and electronics
Lacks steric/electronic functional interference; may not reproduce binding mode control
Selective Hoogsteen blocking preserves Watson-Crick fidelity
May form triplexes without controlled duplex switch; alternative N4-acyl derivatives may differ in steric profile

N4-Benzoylcytosine-1-acetic Acid: Triplex Destabilization Evidence


CBz Monomer Switches PNA Binding from Triplex to Duplex

Incorporation of a single CBz residue (derived from the target compound) into a 10-mer homopyrimidine PNA (PNA2) alters its preferred binding mode to a complementary DNA oligonucleotide. At pH 7, the unmodified PNA1 forms a triplex (PNA2-DNA) with its parallel target (ODN1). In contrast, the CBz-modified PNA2 shows a strong preference for antiparallel duplex formation with ODN2, demonstrating a switch in binding mode due to the steric bulk of the benzoyl group [1]. This is a distinct functional outcome compared to the unmodified cytosine baseline.

CBz Switches Binding Mode
Head-to-head
CBz-modified PNA2 Forms antiparallel duplex
Unmodified PNA1 Forms parallel triplex
Supports duplex-only hybridization studies
pH 7.0, 100 mM NaCl, 10-mer homopyrimidine PNA
Peptide Nucleic Acid (PNA) Triplex Formation Hybridization

Single CBz Residue Destabilizes PNA Triplex

In a bis-PNA architecture, the introduction of a single N4-benzoylcytosine (CBz) residue drastically reduces the thermal stability of the resulting PNA2-DNA triplex. At pH 5.0 in 20% formamide buffer, the Tm of the complex formed by the CBz-containing PNA4 was lowered by more than 18.5°C relative to the unmodified control PNA3 [1]. This quantifies the strong steric interference of the benzoyl group with Hoogsteen strand binding.

Single CBz Destabilization
Head-to-head
>18.5°C lower Tm
Quantified triplex destabilization by single modification
Bis-PNA, pH 5.0, 20% formamide
Peptide Nucleic Acid (PNA) Thermal Stability Triplex Destabilization

Additive Triplex Destabilization with Two CBz Residues

The destabilizing effect of the N4-benzoyl group on PNA triplexes is additive. A bis-PNA containing two CBz residues (one in the Watson-Crick strand and one in the Hoogsteen strand) exhibited an additional 15°C reduction in Tm compared to the variant with a single CBz residue, under the same pH 5.0 conditions [1]. This cumulative effect underscores the direct and tunable impact of the benzoyl modification on triplex stability.

Two CBz Additive Effect
Head-to-head
Additional 15°C reduction
Additive destabilization; tunable response observed
Two CBz residues, same conditions as single CBz
Peptide Nucleic Acid (PNA) Triplex Destabilization Additive Effect

Benzoyl Moiety Maintains Watson-Crick Base Pairing Fidelity

Despite its strong steric interference with Hoogsteen binding, the N4-benzoyl group does not significantly impair Watson-Crick base pairing fidelity. A PNA containing a CBz residue (PNA14) formed a stable duplex with its complementary DNA target (ODN3), with only a slight reduction in thermal stability compared to the unmodified PNA15 [1]. Crucially, mismatches opposite the CBz residue resulted in comparable decreases in Tm for both the modified and unmodified PNAs, indicating that the modified base discriminates as efficiently as unmodified cytosine for guanine [1].

Watson-Crick Fidelity
Head-to-head
CBz-modified PNA14 Comparable mismatch discrimination
Unmodified PNA15 Similar ΔTm upon mismatch
Watson-Crick pairing fidelity context maintained
Slight reduction in absolute duplex stability
Peptide Nucleic Acid (PNA) Watson-Crick Base Pairing Mismatch Discrimination

N4-Benzoylcytosine-1-acetic Acid: Research Applications


Duplex-Only PNA Hybridization Arrays

The compound is ideal for synthesizing the CBz monomer used in PNA oligomers designed for hybridization arrays where uniform duplex formation is required. By incorporating a single CBz residue, the strong triplex bias of homopyrimidine PNAs is eliminated, ensuring all probes on the array hybridize via stable duplexes, thereby reducing false positives and improving data reproducibility [1].

Programmable PNA Probes for Biosensing

Researchers can leverage the predictable and additive destabilizing effect of the CBz modification (>18.5°C Tm reduction per residue in triplex-forming contexts) to fine-tune the stability of PNA complexes. This enables the design of biosensors with precisely controlled binding energies and the ability to switch between duplex and triplex binding based on pH or sequence context [1].

PNA Tools for Triplex Biology Research

The compound is a critical reagent for preparing PNAs that specifically block Hoogsteen interactions while leaving Watson-Crick base pairing largely intact. This makes it a powerful tool for dissecting the biological roles of triplex structures in vivo and for creating PNA constructs that can manipulate gene expression through defined binding modes [1].

Application
Selection Property
Validation Focus
Duplex-Only Hybridization Arrays
N4-benzoyl modification for triplex blocking
Verify duplex-preferred binding in array conditions
Programmable PNA Probes for Biosensing
Predictable Tm shift per benzoyl residue
Assess binding energy modulation and pH-dependent switching
Triplex Biology Research Tools
Selective Hoogsteen interaction disruption
Confirm triplex-specific inhibition in model systems
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